molecular formula C19H20N2 B008421 Piperazine, 1-(9-anthracenylmethyl)- CAS No. 126257-22-5

Piperazine, 1-(9-anthracenylmethyl)-

Cat. No.: B008421
CAS No.: 126257-22-5
M. Wt: 276.4 g/mol
InChI Key: XOMAHPANTKOFLM-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylmethyl)-: is an organic compound with the molecular formula C19H20N2 . It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a 9-anthracenylmethyl group. This compound is known for its applications in various scientific research fields, particularly in the detection of isocyanates due to its fluorescent properties .

Mechanism of Action

Target of Action

The primary target of 1-(Anthracen-9-ylmethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(Anthracen-9-ylmethyl)piperazine acts as a GABA receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(Anthracen-9-ylmethyl)piperazine binds to the GABA receptors, mimicking the action of GABA, which results in an increased inhibitory effect in the central nervous system .

Biochemical Pathways

By acting as a GABA receptor agonist, 1-(Anthracen-9-ylmethyl)piperazine can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 1-(Anthracen-9-ylmethyl)piperazine’s action are primarily related to its role as a GABA receptor agonist. By mimicking the action of GABA, it can increase the inhibitory effect in the central nervous system. This can lead to various physiological effects, depending on the specific pathways and cells involved .

Action Environment

The action, efficacy, and stability of 1-(Anthracen-9-ylmethyl)piperazine can be influenced by various environmental factors. For instance, the compound has been used as a fluorescent derivatizing agent for detecting and estimating non-monomeric isocyanates in the workplace . The effectiveness of this application would depend on factors such as the presence of isocyanates in the environment, the specific conditions under which the detection is carried out, and the stability of the compound under these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(9-anthracenylmethyl)- typically involves the reaction of piperazine with 9-anthracenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for Piperazine, 1-(9-anthracenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(9-anthracenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperazine, 1-(9-anthracenylmethyl)- is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • 1-(Anthracen-9-ylmethyl)piperazine
  • 1-(9-anthracenylmethyl)piperazine
  • 1-(Anthracen-9-ylmethyl)piperazine

Uniqueness: Piperazine, 1-(9-anthracenylmethyl)- stands out due to its high sensitivity and selectivity in detecting isocyanates compared to other fluorescent derivatizing agents. Its unique structure allows for efficient interaction with isocyanates, resulting in strong fluorescence signals that can be easily measured .

Properties

IUPAC Name

1-(anthracen-9-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAHPANTKOFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578088
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126257-22-5
Record name 1-[(Anthracen-9-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Anthrcen-9-ylmethyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 9-(chloromethyl)anthracene (4{21}, 5 g, 18.7 mmol, 1 equiv.), piperazine (9.4 g, 109.0 mmol, 6 equiv.), THF (40.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5 {21} (4.75 g, 93%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 8.50 (dd, 2H, J=0.5, 9.0 Hz), 8.41 (s, 1H), 8.00 (td, 2H, J=1.0, 8.5 Hz), 7.52 (ddd, 2H, J=1.5, 6.5, 8.0 Hz), 7.47 (ddd, 2H, J=1.5, 6.5, 8.5 Hz), 4.42 (s, 2H), 2.81 (t, 4H, J=5.0 Hz), 2.59 (br s, 4H), 1.87 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 131.4, 131.3, 129.6, 128.9, 127.3, 125.5, 125.1, 124.8, 54.8, 54.5, 46.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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